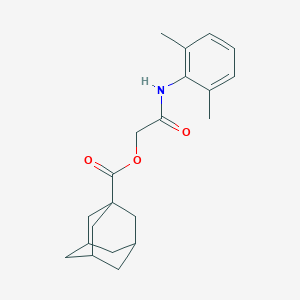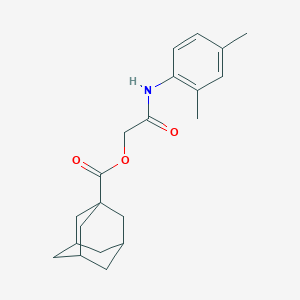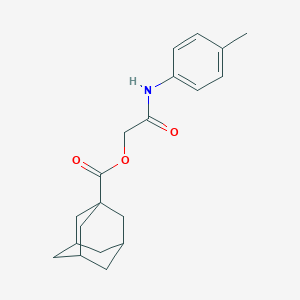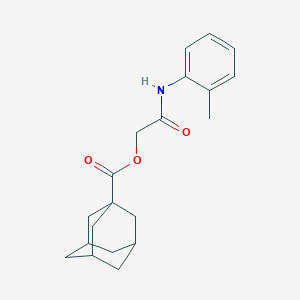![molecular formula C21H15N3O5S B305753 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305753.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BZML, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZML is a thiazolidinone derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in tumor growth and glucose metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have a wide range of biochemical and physiological effects. In animal models, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is that it has been extensively studied and optimized for synthesis, allowing for the production of high yields of pure compound. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have a wide range of biological activities, making it a useful tool for studying various physiological processes. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One area of research could focus on further elucidating the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, which could provide insights into its therapeutic potential. Additionally, future research could focus on optimizing the synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide to improve yields and reduce costs. Another area of research could focus on developing novel derivatives of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide with improved biological activities. Overall, the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide make it an exciting area of research with many future directions.
合成方法
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be synthesized through a multi-step process involving the condensation of 2,3-dihydroxybenzaldehyde with 2-aminothiophenol to form the intermediate 2-(2,3-dihydroxybenzylideneamino)thiophenol. This intermediate is then reacted with indole-3-acetaldehyde to form the final product, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied and optimized, allowing for the production of high yields of pure compound.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of research has focused on the anti-tumor properties of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have anti-diabetic properties, as it can improve insulin sensitivity and reduce blood glucose levels in animal models.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
分子式 |
C21H15N3O5S |
分子量 |
421.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H15N3O5S/c25-19(23-13-5-6-16-17(8-13)29-11-28-16)10-24-20(26)18(30-21(24)27)7-12-9-22-15-4-2-1-3-14(12)15/h1-9,22H,10-11H2,(H,23,25)/b18-7+ |
InChI 键 |
WTVQAXPBZSEOLI-CNHKJKLMSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C\C4=CNC5=CC=CC=C54)/SC3=O |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CNC5=CC=CC=C54)SC3=O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CNC5=CC=CC=C54)SC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)


![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)